2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci)
Beschreibung
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is a chemical compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Eigenschaften
CAS-Nummer |
128154-25-6 |
|---|---|
Molekularformel |
C7H9Cl2NO2 |
Molekulargewicht |
210.054 |
IUPAC-Name |
2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-oxazin-4-yl)ethanone |
InChI |
InChI=1S/C7H9Cl2NO2/c1-5-4-12-3-2-10(5)7(11)6(8)9/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
QGSBLOPVSBCGOH-UHFFFAOYSA-N |
SMILES |
CC1COC=CN1C(=O)C(Cl)Cl |
Synonyme |
2H-1,4-Oxazine, 4-(dichloroacetyl)-3,4-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazines.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Oxazine: A simpler oxazine compound without the dichloroacetyl and methyl groups.
4-Acetyl-3,4-dihydro-2H-1,4-oxazine: Similar structure but with an acetyl group instead of dichloroacetyl.
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate: Contains a tert-butyl group and a carboxylate functionality.
Uniqueness
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is unique due to the presence of the dichloroacetyl and methyl groups, which impart distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
